![molecular formula C15H11ClO4 B2864873 4-[(2-Chloro-4-formylphenoxy)methyl]benzoic acid CAS No. 433250-58-9](/img/structure/B2864873.png)

4-[(2-Chloro-4-formylphenoxy)methyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

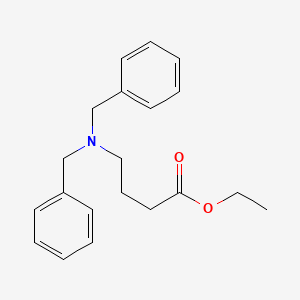

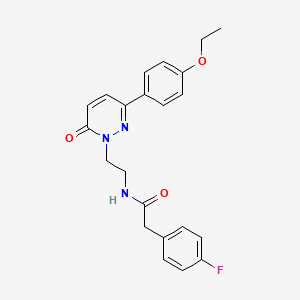

4-[(2-Chloro-4-formylphenoxy)methyl]benzoic acid is a chemical compound with the molecular formula C15H11ClO4 . The molecule contains a total of 32 bonds, including 21 non-H bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, and 12 aromatic bonds. It also includes 2 six-membered rings, 1 carboxylic acid (aromatic), 1 aldehyde (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .

Molecular Structure Analysis

The molecular structure of 4-[(2-Chloro-4-formylphenoxy)methyl]benzoic acid consists of 11 Hydrogen atoms, 15 Carbon atoms, 4 Oxygen atoms, and 1 Chlorine atom . The average mass of the molecule is 290.698 Da, and the monoisotopic mass is 290.034576 Da .Aplicaciones Científicas De Investigación

Water Purification

Research on water purification technologies has explored the degradation of various organic pollutants, including phenolic and benzoic acids, in water using photocatalytic methods. For instance, Matthews (1990) investigated the purification of water using near-UV illuminated suspensions of titanium dioxide to mineralize pollutants like benzoic acid, indicating a potential application area for related compounds in environmental remediation Matthews, R. W. (1990).

Herbicide Degradation

The electrochemical degradation of herbicides, such as 4-chloro-2-methylphenoxyacetic acid, in water has been studied to understand the removal and breakdown of persistent organic pollutants. Boye, Brillas, and Dieng (2003) demonstrated the effectiveness of peroxi-coagulation and photoperoxi-coagulation in rapidly depolluting water from herbicides, showcasing how similar approaches could be applied to the degradation of related chemicals Boye, B., Brillas, E., & Dieng, M. M. (2003).

Synthesis of Liquid Crystal Intermediates

In the field of materials science, the synthesis of liquid crystal intermediates often involves complex organic molecules. Qing (2000) reported the synthesis of a series of liquid crystal intermediates from 4-phenylphenol, which could potentially include or relate to the synthesis pathways involving "4-[(2-Chloro-4-formylphenoxy)methyl]benzoic acid" Qing, D. (2000).

Propiedades

IUPAC Name |

4-[(2-chloro-4-formylphenoxy)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO4/c16-13-7-11(8-17)3-6-14(13)20-9-10-1-4-12(5-2-10)15(18)19/h1-8H,9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORMHXVWMFVNOFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Chloro-4-formylphenoxy)methyl]benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2864791.png)

![N-(2-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2864792.png)

![8-(3,5-dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2864793.png)

![4-bromo-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2864796.png)

![Ethyl 4-[2,5-dioxo-3-({[(4-sulfamoylphenyl)carbamoyl]methyl}sulfanyl)pyrrolidin-1-yl]benzoate](/img/structure/B2864799.png)

![3-[5-(4-Aminophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B2864810.png)